REACTION_CXSMILES
|
O[CH:2]([CH3:6])[C:3](=O)[CH3:4].[CH3:7][C:8]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:9]=1[NH2:10].[C:17](#[N:21])[CH2:18][C:19]#[N:20]>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[NH2:20][C:19]1[N:10]([C:9]2[C:11]([CH3:16])=[CH:12][C:13]([CH3:15])=[CH:14][C:8]=2[CH3:7])[C:2]([CH3:6])=[C:3]([CH3:4])[C:18]=1[C:17]#[N:21]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)C
|
Name
|
|
Quantity
|
153.225 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an additional 10 hours until all of the starting material
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with a minimum amount of ethanol
|
Type
|
ADDITION
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Details
|
The solid was diluted with 500 ml of benzene and product
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C(=C(C1C#N)C)C)C1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |